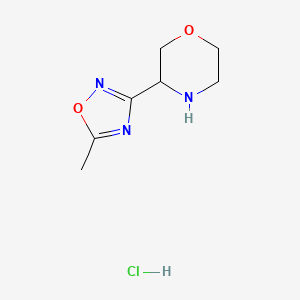

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride

Overview

Description

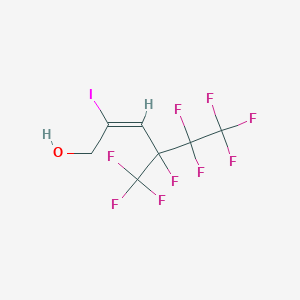

“7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride” is a chemical compound with the molecular formula C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .

Synthesis Analysis

The green synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine has been investigated using ε-caprolactam and dimethylcarbonate as methyl reagents . The factors influencing the synthetic reaction, such as the reaction time, the reaction temperature, and the mole ratio of reaction materials were examined . Under the optimum conditions, the reaction yield can be as high as 81.2% .Molecular Structure Analysis

The molecular structure of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine include a molecular weight of 127.1842 . The IUPAC Standard InChI is InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 .Scientific Research Applications

Synthesis and Derivatives

- The synthesis of derivatives like 9-methoxy-6-phenyl-3,4-dihydro- 2H-1,5-benzoxazocine involves reactions such as the Bischler-Napieralski-type reaction and C-N ring-closure reactions. These derivatives serve as starting materials for ring-expansion reactions through the Meisenheimer rearrangement (Bremner, Browne, & Gunawardana, 1984).

Heterocyclic Synthesis

- In heterocyclic synthesis, the Meisenheimer rearrangement of N-oxides derived from certain benzoxazocine compounds leads to the creation of new ring systems like 2H,6H-1,5,4-benzodioxazocine and 7H-1,6,5-benzodioxazonine (Bremner, Browne, Engelhardt, Gunawardana, & White, 1988).

Ring-Closing Metathesis

- A study on ring-closing metathesis for eight-membered benzannelated scaffolds suggests the utility of 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in creating various heterocycles, showcasing its role in the synthesis of complex molecular structures (Taher et al., 2013).

Environmental Impact Studies

- Certain benzoxazocine derivatives have been examined for their effects on soil organisms, indicating the broader ecological implications of these compounds beyond their chemical properties (Idinger, Čoja, & Blümel, 2006).

Allelopathic Effects

- Benzoxazinoids like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one, closely related to 7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine, are investigated for their allelopathic effects in agriculture, showing their potential utility in crop protection and pest management (Stochmal, Kus, Martyniuk, & Oleszek, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and severe skin burns . It is also flammable, and its vapors may form explosive mixtures with air . Containers may explode when heated . Precautionary measures against static discharge are advised, and it should not be breathed in any form (dust/fume/gas/mist/vapors/spray) . It should be handled only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11;/h2,4-5,12H,3,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIUQFVLZHNTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)

![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)

![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)